Piperacilina
Descripción general
Descripción
Piperacilina es un antibiótico de amplio espectro β-lactámico de la clase de las ureidopenicilinas. Es conocido por su eficacia contra las bacterias gramnegativas, incluido el patógeno hospitalario Pseudomonas aeruginosa . La this compound se usa a menudo en combinación con tazobactam, un inhibidor de la β-lactamasa, para mejorar su eficacia .
Aplicaciones Científicas De Investigación
La piperacilina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
La piperacilina ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina (PBP) en la pared celular bacteriana, bloqueando el paso final de transpeptidación de la síntesis de peptidoglicano . Esto lleva al debilitamiento de la pared celular y la eventual lisis celular .
Análisis Bioquímico
Biochemical Properties
Piperacillin inhibits the third and last stage of bacterial cell wall synthesis by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . The chemical structure of piperacillin incorporates a polar side chain that enhances penetration into Gram-negative bacteria and reduces susceptibility to cleavage by Gram-negative beta lactamase enzymes .
Cellular Effects
The bactericidal activity of Piperacillin results from the inhibition of cell wall synthesis and is mediated through Piperacillin binding to penicillin binding proteins (PBPs) . Piperacillin is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .
Molecular Mechanism
Piperacillin exerts its effects at the molecular level by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis .
Temporal Effects in Laboratory Settings
Piperacillin is generally available in their stable form as crystallized potassium or sodium salt, quickly losing bactericidal activity upon dissolution due to their short half-lives .
Dosage Effects in Animal Models
In a study that evaluated the analytical performance of a reformulated Etest for Piperacillin, the data showed excellent results with >95% essential agreement (EA) for Enterobacterales, 98.3% EA for Pseudomonas aeruginosa, and 91.6% EA for the Acinetobacter baumannii complex .
Metabolic Pathways
Piperacillin is largely not metabolized . As with other penicillins, Piperacillin is eliminated primarily by glomerular filtration and tubular secretion; it is excreted rapidly as unchanged drug in high concentrations in the urine .
Transport and Distribution
Piperacillin distributes mainly into the extracellular space and shows typical tissue penetration behavior . The tissue concentrations of piperacillin and tazobactam and their pharmacokinetic profiles in plasma and tissues encourage the view that the synergy observed in vitro will be reflected in clinical use .
Subcellular Localization
The subcellular localization of Piperacillin is largely related to its target, the penicillin-binding proteins (PBPs), which are located inside the bacterial cell wall . By binding to these PBPs, Piperacillin inhibits the third and last stage of bacterial cell wall synthesis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La piperacilina se sintetiza mediante la reacción de ampicilina con cloruro de 4-etil-2,3-dioxo-1-piperazina formilo (EDPC) en la interfase aceite-agua . El proceso involucra los siguientes pasos:
Cristalización: El producto se cristaliza agregando un solvente y controlando la temperatura para obtener this compound pura.
Métodos de producción industrial
En entornos industriales, la producción de this compound implica pasos similares pero a mayor escala. Las condiciones de reacción se optimizan para mejorar el rendimiento y la pureza. El agua se usa como solvente, y el pH se controla cuidadosamente para suprimir las reacciones secundarias .
Análisis De Reacciones Químicas
Tipos de reacciones
La piperacilina experimenta varias reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Bases: El DBU se usa comúnmente como base en la síntesis de this compound.
Solventes: El agua y el cloruro de metileno se usan como solventes en la reacción.
Productos principales
El producto principal de la síntesis es la propia this compound, que se puede modificar aún más para formar derivados con diferentes propiedades .
Comparación Con Compuestos Similares
La piperacilina se compara a menudo con otros antibióticos β-lactámicos como:
Ampicilina: La this compound tiene un espectro de actividad más amplio en comparación con la ampicilina.
Carbapenemas: La this compound/tazobactam es una alternativa efectiva a los carbapenemes para tratar ciertas infecciones.
La cadena lateral polar única de la this compound mejora su penetración en las bacterias gramnegativas y reduce su susceptibilidad a las enzimas β-lactamasa, lo que la hace particularmente efectiva contra Pseudomonas aeruginosa .
Propiedades
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBHGBMCVLDMKU-GXNBUGAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59703-84-3 (mono-hydrochloride salt) | |
Record name | Piperacillin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023482 | |
Record name | Piperacillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [Bristol-Myers Squibb], Solid | |
Record name | Piperacillin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19072 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Piperacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.19e-01 g/L | |
Record name | Piperacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Piperacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Piperacillin interferes with an autolysin inhibitor. | |
Record name | Piperacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00319 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
61477-96-1, 66258-76-2, 59703-84-3 | |
Record name | Piperacillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61477-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperacillin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00319 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Piperacillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2S-[2α,5α,6β(S*)]]-6-[[[[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERACILLIN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I628532GX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Piperacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of piperacillin?
A: Piperacillin, a β-lactam antibiotic, exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), particularly PBP3, which are enzymes essential for the final stages of peptidoglycan synthesis in the bacterial cell wall. [] This binding disrupts the cross-linking of peptidoglycan chains, leading to cell wall instability, lysis, and ultimately, bacterial death. [, ]
Q2: How does tazobactam enhance the efficacy of piperacillin?
A: Tazobactam is a β-lactamase inhibitor often co-formulated with piperacillin. Many bacteria produce β-lactamases, enzymes that hydrolyze β-lactam antibiotics like piperacillin, rendering them ineffective. Tazobactam irreversibly binds to and inactivates these β-lactamases, protecting piperacillin from degradation and expanding its spectrum of activity. [, , , , ]
Q3: What is the molecular formula and weight of piperacillin?
A: The molecular formula of piperacillin is C23H27N5O7S. It has a molecular weight of 517.55 g/mol. []
Q4: Are there studies exploring the dissolution and solubility of piperacillin?
A: While the provided abstracts don't delve into the specifics of dissolution and solubility studies for piperacillin, several mention the impact of dosage forms and administration routes on piperacillin exposure. This suggests that dissolution and solubility are critical factors considered during piperacillin formulation development. [, , ]
Q5: How is piperacillin typically administered, and what factors influence its pharmacokinetic profile?
A: Piperacillin is primarily administered intravenously. [, , ] Its pharmacokinetics are influenced by factors like renal function, age, and patient-specific physiological conditions like obesity and critical illness. [, , , ] Studies highlight the importance of considering renal function, especially in critically ill patients undergoing continuous renal replacement therapy (CRRT), for optimal dosing. [, ]
Q6: How does continuous infusion (CI) of piperacillin compare to intermittent short-term infusion (STI)?
A: CI of piperacillin has been shown to improve pharmacokinetic/pharmacodynamic (PK/PD) target attainment compared to STI, particularly in achieving a higher percentage of free time above the minimum inhibitory concentration (fT>MIC) in various tissues. [, , ] This suggests that CI may be more effective in achieving sustained therapeutic concentrations, potentially improving clinical outcomes.
Q7: What are the PK/PD targets for piperacillin, and how are they affected by factors like renal function and obesity?
A: The commonly evaluated PK/PD targets for piperacillin are 50% fT>MIC and 100% fT>MIC. [] In critically ill patients, achieving these targets can be challenging, especially in those with altered renal function or obesity, necessitating dosage adjustments based on patient-specific factors. [, ]
Q8: Does piperacillin cross the blood-brain barrier?
A: While piperacillin demonstrates good penetration into the central nervous system, tazobactam's penetration into the cerebrospinal fluid is inadequate to protect piperacillin from degradation by β-lactamases. [] This highlights the importance of considering the penetration of both components when treating infections like bacterial meningitis.
Q9: What is the spectrum of activity of piperacillin/tazobactam?
A: Piperacillin/tazobactam exhibits a broad spectrum of activity against various Gram-negative and Gram-positive bacteria, including anaerobes. [, , , , ] It is particularly effective against Pseudomonas aeruginosa, Enterobacteriaceae (including those producing extended-spectrum β-lactamases), and Bacteroides fragilis. [, , , , ]
Q10: Have there been animal studies evaluating the efficacy of piperacillin/tazobactam?
A: Yes, studies using mouse models of pneumonia and intra-abdominal infections have demonstrated the efficacy of piperacillin/tazobactam in treating infections caused by various bacteria, including multidrug-resistant strains. [, , ] These studies highlight the therapeutic potential of this antibiotic combination in clinically relevant scenarios.
Q11: What are the mechanisms of resistance to piperacillin/tazobactam?
A: The primary mechanism of resistance to piperacillin/tazobactam is the production of β-lactamases, particularly extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs). [, , ] Hyperproduction of TEM-1 β-lactamases, mediated by specific promoters like Pa/Pb, can also confer resistance to piperacillin/tazobactam. []
Q12: What are the potential adverse effects associated with piperacillin/tazobactam?
A: Several studies indicate that piperacillin/tazobactam, while generally well-tolerated, can be associated with adverse effects like nephrotoxicity and neutropenia. [, , , , ] The risk of nephrotoxicity appears to be higher when piperacillin/tazobactam is used concomitantly with vancomycin. [, , ]
Q13: Are there any ongoing research efforts to improve the delivery of piperacillin to specific target sites?
A: While the provided abstracts don't directly address targeted delivery strategies for piperacillin, research on novel formulations, like the piperacillin phthalidyl ester, indicates ongoing efforts to enhance its oral absorption and bioavailability. [] Further research exploring targeted drug delivery approaches could potentially improve the efficacy and safety of piperacillin.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.